molecular formula C12H13N7 B11240382 3-ethyl-N-(pyridin-2-ylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

3-ethyl-N-(pyridin-2-ylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B11240382
M. Wt: 255.28 g/mol
InChI Key: DSMOQAVBTKXBCO-UHFFFAOYSA-N
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Description

3-ETHYL-N-[(PYRIDIN-2-YL)METHYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a triazole ring fused to a pyrimidine ring, with additional functional groups that enhance its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 3-ETHYL-N-[(PYRIDIN-2-YL)METHYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by reacting an appropriate hydrazine derivative with an alkyne under copper-catalyzed conditions to form the triazole ring.

    Construction of the pyrimidine ring: The triazole intermediate is then reacted with a suitable formamide derivative to form the pyrimidine ring.

    Functional group modifications: The final steps involve introducing the ethyl and pyridin-2-ylmethyl groups through alkylation reactions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques .

Chemical Reactions Analysis

3-ETHYL-N-[(PYRIDIN-2-YL)METHYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace existing substituents.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring systems under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and varying temperatures and pressures to optimize reaction rates and yields .

Scientific Research Applications

3-ETHYL-N-[(PYRIDIN-2-YL)METHYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is often used in studies to develop new therapeutic agents.

    Medicine: Due to its biological activities, it is investigated for potential use in drug development, particularly as inhibitors of specific enzymes or receptors involved in disease pathways.

    Industry: The compound is used in the development of new materials with specific properties, such as catalysts or sensors

Mechanism of Action

The mechanism of action of 3-ETHYL-N-[(PYRIDIN-2-YL)METHYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking their activity and leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with nucleic acids or proteins, disrupting their normal functions and leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 3-ETHYL-N-[(PYRIDIN-2-YL)METHYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE include other triazolopyrimidine derivatives such as:

The uniqueness of 3-ETHYL-N-[(PYRIDIN-2-YL)METHYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C12H13N7

Molecular Weight

255.28 g/mol

IUPAC Name

3-ethyl-N-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C12H13N7/c1-2-19-12-10(17-18-19)11(15-8-16-12)14-7-9-5-3-4-6-13-9/h3-6,8H,2,7H2,1H3,(H,14,15,16)

InChI Key

DSMOQAVBTKXBCO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NCC3=CC=CC=N3

Origin of Product

United States

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